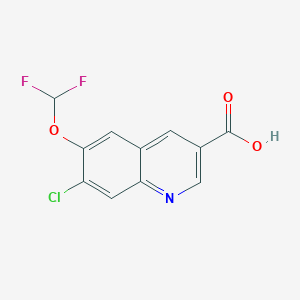
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid is a quinoline derivative known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 7th position, a difluoromethoxy group at the 6th position, and a carboxylic acid group at the 3rd position of the quinoline ring. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antibacterial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with ethyl 2,4-dichloro-5-fluorobenzoylacetate to form the intermediate, which is then cyclized to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like toluene and p-toluenesulfonic acid is common to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is an intermediate in the synthesis of antibacterial agents, particularly fluoroquinolones.
Mécanisme D'action
The mechanism of action of 7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid is primarily related to its role as an intermediate in the synthesis of fluoroquinolone antibiotics. These antibiotics work by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin.
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceutical agents.
Uniqueness
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C11H6ClF2NO3 |
|---|---|
Poids moléculaire |
273.62 g/mol |
Nom IUPAC |
7-chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H6ClF2NO3/c12-7-3-8-5(2-9(7)18-11(13)14)1-6(4-15-8)10(16)17/h1-4,11H,(H,16,17) |
Clé InChI |
SYERMEUHRXXBHG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL](/img/structure/B11846001.png)
![{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11846008.png)
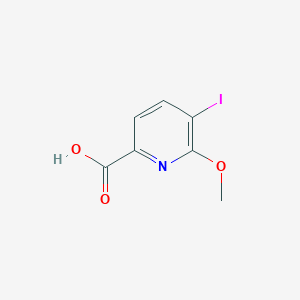

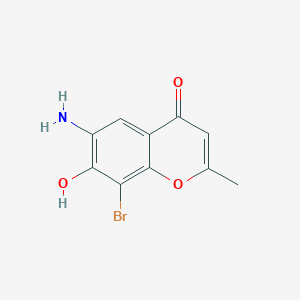
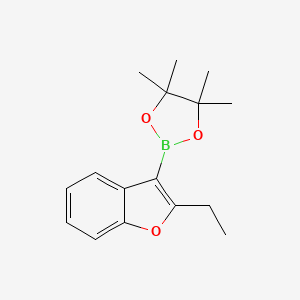
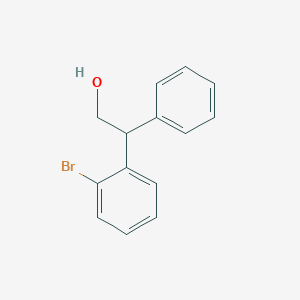

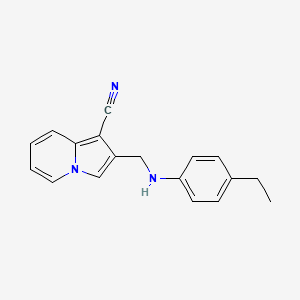
![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)



